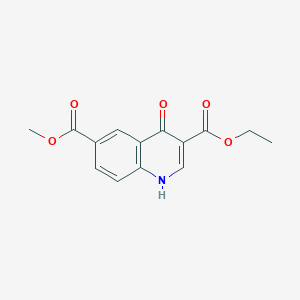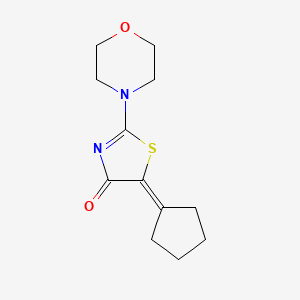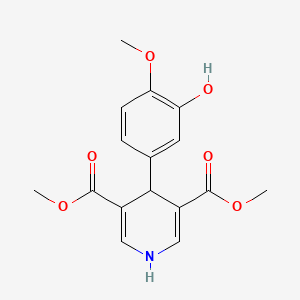
4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester can be achieved through several methods. One common approach involves the acylation of commercially available anthranilic acid derivatives followed by esterification . Another method includes the use of green catalysts such as montmorillonite K-10 in a one-pot reaction . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce environmental impact, utilizing techniques such as microwave-assisted synthesis and solvent-free reactions .
Analyse Chemischer Reaktionen
4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2,4-diones, while reduction can yield hydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of quinoline, including this compound, have shown potential as antimicrobial, antipyretic, and anti-inflammatory agents . Additionally, it is used in the development of new pharmaceuticals and as a probe in biochemical studies . In industry, it finds applications in the synthesis of dyes, pigments, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can interfere with various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxy-quinoline-3,6-dicarboxylic acid 3-ethyl ester 6-methyl ester include other quinoline derivatives such as 4-hydroxy-2-quinolones and 4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a potent HIV-1 integrase inhibitor
Eigenschaften
IUPAC Name |
3-O-ethyl 6-O-methyl 4-oxo-1H-quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-5-4-8(13(17)19-2)6-9(11)12(10)16/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUSOYZWTFPPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5585634.png)

![N-{(3S*,4R*)-1-[3-(2-furyl)benzyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5585640.png)

![4-{5-[(4-propylphenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B5585649.png)
![N-ethyl-2,3-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5585670.png)
![N-[2-(3-phenyl-1-piperidinyl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5585672.png)
![(1S*,5R*)-6-benzyl-3-(1H-imidazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5585681.png)
![1-(2-FLUOROPHENYL)-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5585683.png)
![propyl 4-{[(3'-fluorobiphenyl-3-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5585691.png)
![2-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-1-methylazepane](/img/structure/B5585701.png)
![2-[3-(2-ethoxyphenyl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5585704.png)
![2-[(3R*,4R*)-4-amino-3-hydroxypiperidin-1-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B5585725.png)
